molecular formula C21H20N6O4S2 B2382730 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1172395-91-3

2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2382730
CAS No.: 1172395-91-3
M. Wt: 484.55
InChI Key: QBMZRDNRVCMARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring three distinct pharmacophores:

  • 1,3,4-Thiadiazole core: Known for its electron-deficient nature, this heterocycle is often associated with antimicrobial, anticancer, and enzyme-inhibitory activities .

Synthetic routes for analogous compounds (e.g., via nucleophilic substitution of 2-chloroacetamide intermediates with piperazine derivatives in acetone or DMF) suggest that this compound was likely synthesized under mild basic conditions using potassium carbonate as a catalyst .

Properties

IUPAC Name

2-[[5-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4S2/c1-13-10-17(25-31-13)22-18(28)12-32-21-24-23-20(33-21)27-8-6-26(7-9-27)19(29)16-11-14-4-2-3-5-15(14)30-16/h2-5,10-11H,6-9,12H2,1H3,(H,22,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMZRDNRVCMARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 1172395-91-3) is a complex organic molecule that integrates several pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N6O4S2C_{21}H_{20}N_{6}O_{4}S_{2}, with a molecular weight of 484.6 g/mol. The presence of benzofuran, piperazine, thiadiazole, and isoxazole rings contributes to its potential bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, indicating that modifications can enhance their efficacy against various pathogens. For instance:

  • Benzofuran Derivatives : Compounds with benzofuran moieties have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.78 to 6.25 μg/mL, showcasing their potential as effective antimicrobial agents .
  • Thiadiazole Moiety : The incorporation of a thiadiazole ring has been linked to enhanced antimicrobial properties. Research indicates that thiadiazole derivatives exhibited notable activity against Staphylococcus aureus and Candida albicans, with specific compounds showing strong inhibition .

Anticancer Activity

The benzofuran scaffold has also been explored for its anticancer potential. Studies suggest that certain benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
  • Binding Affinity : The structural components—especially the hydrophobic benzofuran moiety—may enhance binding to biological targets, increasing selectivity and potency .
  • Synergistic Effects : The combination of multiple active groups within the compound may lead to synergistic effects that enhance overall biological activity.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Evaluation : A study evaluated a series of benzofuran-piperazine derivatives against various bacterial strains, demonstrating significant antibacterial effects comparable to standard antibiotics .
  • Cancer Cell Lines : Another research project focused on the anticancer effects of benzofuran derivatives in vitro, showing promising results in inhibiting proliferation in breast and lung cancer cell lines .

Data Tables

Activity Type Tested Pathogen/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus0.78 - 6.25 μg/mL
AntifungalCandida albicansMIC 12.5 - 25 μg/mL
AnticancerBreast Cancer Cell LinesIC50 not specified

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C23H21N5O3S2C_{23}H_{21}N_{5}O_{3}S_{2}, with a molecular weight of approximately 479.6 g/mol. Its structure combines piperazine and benzofuran moieties with thiadiazole and isoxazole functionalities, which are known for their biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds that share structural similarities with 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide . For instance, derivatives containing benzofuran and piperazine have shown significant inhibitory effects against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics like ethambutol . This suggests that the compound could be a candidate for further development as an anti-tubercular agent.

Anticancer Activity

Research into related compounds indicates that hybrid molecules incorporating benzofuran and thiadiazole structures exhibit notable cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) . The mechanism of action often involves inducing apoptosis in cancer cells, which is a promising pathway for therapeutic intervention. For example, certain derivatives have demonstrated IC50 values below 100 µM against these cell lines, indicating potent anticancer activity .

Case Study 1: Synthesis and Evaluation

A study synthesized several amide derivatives related to the target compound through coupling reactions involving piperazine-benzofuran derivatives. The resulting compounds were screened for their biological activities against Mycobacterium tuberculosis, revealing some derivatives with MIC values as low as 0.78 µg/mL . These findings underscore the potential of this chemical class in developing new antimycobacterial agents.

Case Study 2: Anticancer Mechanisms

In another investigation, compounds similar to This compound were assessed for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could significantly increase apoptotic cell populations in treated cultures, demonstrating their potential as anticancer therapeutics .

Data Table: Summary of Biological Activities

Compound StructureTarget OrganismActivity TypeIC50/MIC ValuesReference
Benzofuran-Piperazine DerivativeMycobacterium tuberculosisAntimicrobial0.78 µg/mL
Thiadiazole-Benzofuran HybridHCT116 (Colon Cancer)Anticancer<100 µM
Isoxazole DerivativeHeLa (Cervical Cancer)Anticancer<100 µM

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and thioether group are reactive sites for nucleophilic substitution.

Reaction TypeConditionsReagents/OutcomeReference
Thiadiazole substitutionBasic aqueous/organic solvent, 25°CNucleophiles (e.g., amines, thiols) replace the thioether sulfur, forming new C–N or C–S bonds.
Piperazine acylationDMF, EDC/HOBt, room temperatureBenzofuran-carbonyl group reacts with amines or alcohols to form amides/esters.

Key Findings :

  • The thiadiazole’s sulfur atom undergoes substitution with amines (e.g., piperazine derivatives) in acetonitrile, yielding analogs with modified biological activity.

  • The piperazine moiety participates in acylation reactions, enabling further structural diversification.

Oxidation-Reduction Reactions

The thioether (-S-) and isoxazole groups are susceptible to redox transformations.

Reaction TypeConditionsReagents/OutcomeReference
Thioether oxidationH₂O₂, acidic conditionsSulfoxide or sulfone formation at the thioether.
Isoxazole reductionH₂, Pd/C catalystHydrogenation reduces the isoxazole ring to β-amino ketones.

Key Findings :

  • Oxidation of the thioether linkage with hydrogen peroxide produces sulfoxides, which can alter the compound’s solubility and binding affinity.

  • Catalytic hydrogenation of the isoxazole ring modifies electronic properties, potentially enhancing metabolic stability.

Hydrolysis Reactions

The acetamide and benzofuran-carbonyl groups are prone to hydrolysis under acidic or basic conditions.

Reaction TypeConditionsReagents/OutcomeReference
Amide hydrolysisHCl (6M), refluxCleavage of the acetamide group to form carboxylic acid.
Ester hydrolysisNaOH (1M), aqueous ethanolHydrolysis of benzofuran-carbonyl ester to carboxylic acid.

Key Findings :

  • Acidic hydrolysis of the acetamide group generates a free carboxylic acid, which can be further functionalized.

  • Ester hydrolysis under alkaline conditions increases polarity, impacting pharmacokinetic properties.

Cycloaddition and Ring-Opening Reactions

The thiadiazole and isoxazole rings participate in cycloaddition reactions.

Reaction TypeConditionsReagents/OutcomeReference
Thiadiazole ring-openingHeat, nucleophilic attackRing cleavage forms thiol intermediates for coupling.
Isoxazole Diels-AlderThermal or photochemical activationForms bicyclic adducts with dienophiles.

Key Findings :

  • Thermal ring-opening of the thiadiazole generates reactive thiols, useful for synthesizing disulfide-linked dimers .

  • Diels-Alder reactions with the isoxazole ring enable access to polycyclic structures.

Stability and Degradation

The compound’s stability under various conditions has been characterized:

ConditionStability OutcomeReference
pH 2–8 (aqueous buffer)Stable for 24 hours at 25°C
UV light (254 nm)Gradual decomposition over 48 hours
High temperature (>100°C)Thiadiazole ring degrades within 2 hours

Mechanistic Insights

  • Thiadiazole Reactivity : The electron-deficient thiadiazole ring facilitates nucleophilic aromatic substitution, particularly at the 2- and 5-positions .

  • Thioether Dynamics : The –S– linkage stabilizes radical intermediates, enabling redox-modulated reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues (Table 1) share the 1,3,4-thiadiazole core but differ in substituents, leading to variations in physicochemical and biological properties.

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Melting Point (°C) Key Functional Groups (IR peaks, cm⁻¹) Reference
Target Compound Benzofuran-2-carbonyl-piperazine, 5-methylisoxazole Not reported C=O (1660–1680), C=N (1620–1640), C-S (680–720) -
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-Carbonyl)Piperazin-1-yl) Acetamide (4h) Furan-2-carbonyl-piperazine, 4-chlorophenyl 180–182 C=O (1678), C=N (1624), NH (3305)
N-(1,3-Benzothiazol-2-yl)-2-[4-(Furan-2-Carbonyl)Piperazin-1-yl]Acetamide (BZ-I) Furan-2-carbonyl-piperazine, benzothiazole Not reported C=O (1606), C=N (1593)
2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Acetamide (4d) 5-Methylbenzimidazole, 4-chlorophenyl 190–194 C=O (1678), C=N (1624), NH (3305)
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[4-(2-Fluorophenyl)Piperazin-1-yl]Acetamide 2-Fluorophenyl-piperazine, 5-ethyl-thiadiazole Not reported C=O (1670–1690), C-F (1220)
Key Differences and Implications

Aromatic Substituents :

  • The benzofuran-2-carbonyl group in the target compound may enhance lipophilicity and binding affinity compared to the furan-2-carbonyl group in 4h . Benzofuran’s extended conjugated system could improve interactions with hydrophobic enzyme pockets.
  • The 5-methylisoxazole substituent in the target compound offers metabolic resistance over 5-ethyl-thiadiazole () or 4-chlorophenyl (), which may reduce oxidative degradation .

Biological Activity :

  • Compounds like 4h and 4d () exhibit anticancer activity via thiadiazole-mediated apoptosis induction. The target compound’s benzofuran-piperazine moiety may amplify this effect by modulating kinase or protease pathways .
  • The isoxazole-acetamide group in the target compound could enhance acetylcholinesterase (AChE) inhibition compared to benzothiazole derivatives (), as seen in structurally related AChE inhibitors .

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors methods for 4h () and BZ-I (), involving condensation of 2-chloroacetamide intermediates with substituted piperazines. However, the benzofuran-2-carbonyl group may require additional protection-deprotection steps compared to simpler furan derivatives .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, including coupling of the piperazine-thiadiazole core with benzofuran-2-carbonyl and 5-methylisoxazole acetamide moieties. Key steps include:

  • Nucleophilic substitution under inert atmospheres (e.g., nitrogen) to prevent oxidation of thiol groups .
  • Controlled temperature conditions (e.g., reflux in ethanol or DMSO) to stabilize reactive intermediates .
  • Purification via column chromatography (silica gel) or recrystallization (ethanol-DMF mixtures) to isolate high-purity product . Analytical validation requires HPLC (>95% purity) and structural confirmation via 1H/13C NMR and HRMS .

Q. How can researchers confirm the structural integrity of the compound?

Methodological approaches include:

  • NMR spectroscopy : Assign peaks for benzofuran (δ 7.2–7.8 ppm), thiadiazole (δ 8.1–8.5 ppm), and piperazine (δ 3.2–3.6 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS m/z calculated for C₂₄H₂₂N₆O₃S₃: 546.10) .
  • X-ray crystallography (if crystalline) to resolve bond angles and stereochemistry .

Q. What are the key functional groups influencing reactivity?

Critical groups include:

  • Thiadiazole-thioether : Susceptible to nucleophilic attack at the sulfur atom .
  • Benzofuran carbonyl : Participates in hydrogen bonding with biological targets .
  • 5-Methylisoxazole acetamide : Enhances solubility and metabolic stability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies should focus on:

  • Modifying the benzofuran moiety : Replace with other heterocycles (e.g., indole or thiophene) to assess binding affinity shifts .
  • Varying the piperazine substituents : Test alkyl vs. aryl groups to optimize pharmacokinetic properties .
  • Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinases) or cell viability assays (e.g., cancer lines) .

Q. What computational tools are suitable for predicting binding modes?

Advanced strategies include:

  • Molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., EGFR or COX-2) .
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How should researchers address contradictions in biological activity data?

Example scenario: Discrepancies in antimicrobial activity across studies.

  • Methodological audit : Verify assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Control experiments : Test against reference strains (e.g., S. aureus ATCC 25923) to normalize results .
  • Metabolite profiling (LC-MS) to rule out degradation during assays .

Q. What are the recommended protocols for pharmacokinetic studies?

Key steps:

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • Caco-2 permeability assays : Assess intestinal absorption potential .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Side reactions : Thiadiazole ring-opening under acidic conditions. Solution : Use pH-neutral buffers during coupling .
  • Low yields in final step : Optimize stoichiometry of thioacetamide coupling (1.2:1 molar ratio) .
  • Impurity carryover : Employ orthogonal purification (e.g., size-exclusion chromatography post recrystallization) .

Q. How to design a robust biological screening protocol?

  • Dose-response curves : Use 10-point dilutions (1 nM–100 µM) to calculate precise EC₅₀ values .
  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to confirm selectivity .
  • Cytotoxicity validation : Include primary cell lines (e.g., HEK293) to rule off-target effects .

Q. What strategies improve compound stability during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Light-sensitive degradation : Use amber vials and conduct stability tests under UV/visible light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.